molecular formula C16H16Cl2N2O B4841218 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea

Cat. No. B4841218
M. Wt: 323.2 g/mol
InChI Key: XUWAGOROVXDVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methylphenyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture and horticulture. It belongs to the class of phenylurea herbicides and is known for its effectiveness in controlling weeds. Diuron has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

Diuron acts as an inhibitor of photosynthesis by blocking the electron transport chain in chloroplasts. It inhibits the photosystem II complex, which is responsible for the transfer of electrons from water to plastoquinone. This results in the accumulation of reactive oxygen species, which damages the photosynthetic apparatus and leads to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the growth and development of roots, shoots, and leaves by disrupting cell division and elongation. It also affects the metabolism of carbohydrates and proteins, leading to a decrease in photosynthesis and respiration. In addition, diuron has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.

Advantages and Limitations for Lab Experiments

Diuron is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It is relatively easy to synthesize and has a long shelf life. However, diuron has some limitations for lab experiments, including its toxicity to some organisms and its potential for environmental contamination.

Future Directions

There are several future directions for research on diuron. One area of research is the development of new herbicides that are more effective and less toxic than diuron. Another area of research is the identification of new targets for herbicides that can be used to control weeds. Additionally, there is a need for research on the environmental impact of diuron and other herbicides, as well as the development of new methods for their detection and removal from the environment.
In conclusion, diuron is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to develop new herbicides that are more effective and less toxic than diuron, as well as to identify new targets for herbicides and to study the environmental impact of herbicides.

Scientific Research Applications

Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used to control weeds in various crops such as cotton, soybeans, corn, and sugarcane. Diuron has also been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-10-5-3-4-6-15(10)20-16(21)19-11(2)13-8-7-12(17)9-14(13)18/h3-9,11H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWAGOROVXDVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(2-methylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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